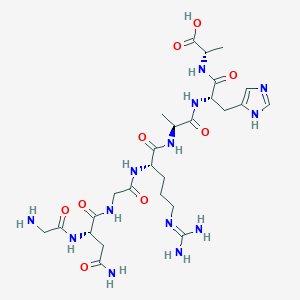
5-Nitro-2-(4-nitrophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(4-nitrophenyl)pyrimidine: is an aromatic heterocyclic compound characterized by the presence of a pyrimidine ring substituted with nitro groups at the 5 and 2 positions, and a 4-nitrophenyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(4-nitrophenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with guanidine nitrate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitro-2-(4-nitrophenyl)pyrimidine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 5-Amino-2-(4-aminophenyl)pyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Nitro-2-(4-nitrophenyl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of nitro groups can enhance the compound’s ability to interact with biological targets .
Industry: This compound is also used in the development of materials with specific electronic properties. Its aromatic structure and substituents make it suitable for use in organic electronics and as a precursor for dyes and pigments .
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(4-nitrophenyl)pyrimidine and its derivatives often involves the interaction with biological macromolecules such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
5-Nitro-2-phenylpyrimidine: Similar structure but lacks the additional nitro group on the phenyl ring.
Uniqueness: 5-Nitro-2-(4-nitrophenyl)pyrimidine is unique due to the presence of both nitro groups and a 4-nitrophenyl substituent, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
857407-75-1 |
|---|---|
Fórmula molecular |
C10H6N4O4 |
Peso molecular |
246.18 g/mol |
Nombre IUPAC |
5-nitro-2-(4-nitrophenyl)pyrimidine |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)8-3-1-7(2-4-8)10-11-5-9(6-12-10)14(17)18/h1-6H |
Clave InChI |
AIIBAAJLDMVHPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


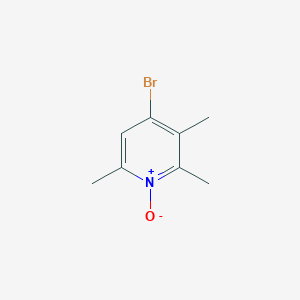
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
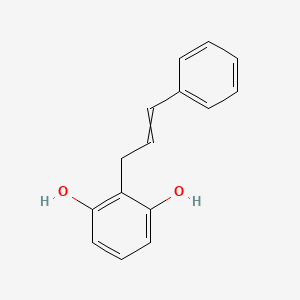
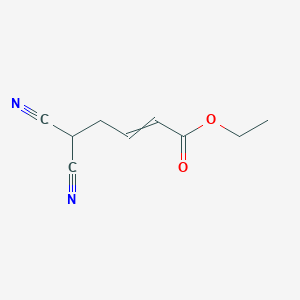
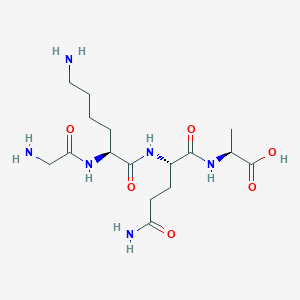
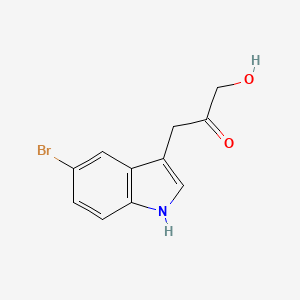
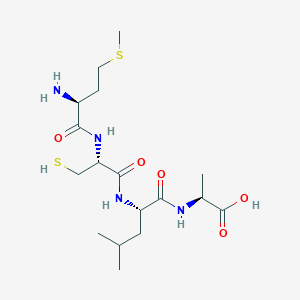
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)
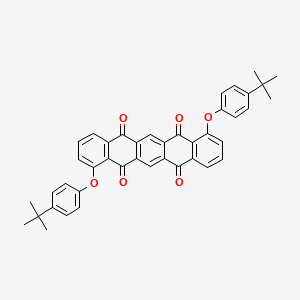

![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
